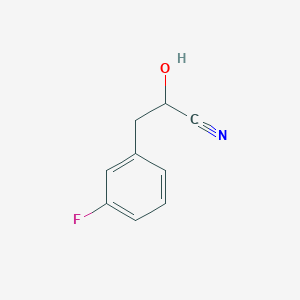
Diadamantylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diadamantylamine is a compound of interest in materials science and organic synthesis due to its unique structure, which provides distinct steric properties. It is utilized as a building block in the creation of polymers and novel organic materials where rigidity and high thermal stability are desired .
Preparation Methods
Diadamantylamine can be synthesized through various methods. One common synthetic route involves the amidation of adamantane derivatives under Schotten–Baumann conditions followed by reduction with borane-tetrahydrofuran (BH₃·THF) . This method is straightforward and efficient, providing high yields of the desired amine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Diadamantylamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The primary amine group allows for various substitution reactions, enabling the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions.
Scientific Research Applications
Diadamantylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Mechanism of Action
The mechanism by which diadamantylamine exerts its effects involves its interaction with various molecular targets. For instance, in medicinal chemistry, it acts as a sigma receptor agonist, modulating the activity of these receptors and influencing neurotransmitter release. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Diadamantylamine is unique compared to other similar compounds due to its bulky adamantane structure, which provides enhanced stability and rigidity. Similar compounds include:
1-Adamantylamine: Shares a similar structure but with a single adamantane unit.
2-Azaadamantane: Contains a nitrogen atom within the adamantane framework.
Diamantane: A larger diamondoid structure with similar steric properties
This compound stands out due to its dual adamantane units, offering unique steric and electronic properties that are advantageous in various applications.
Properties
Molecular Formula |
C20H31N |
|---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
N-(1-adamantyl)adamantan-1-amine |
InChI |
InChI=1S/C20H31N/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2 |
InChI Key |
ZCRDWNXWXYYDEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


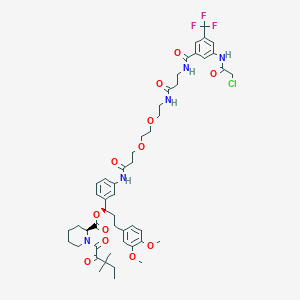
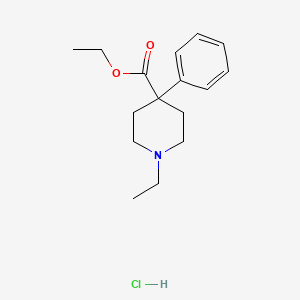

![(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B13423540.png)
![1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)
![tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13423562.png)
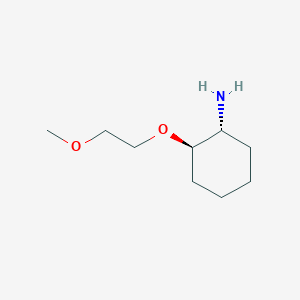
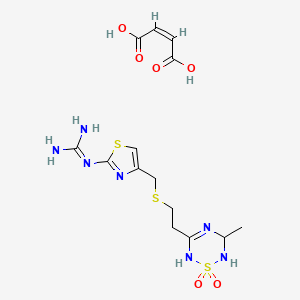
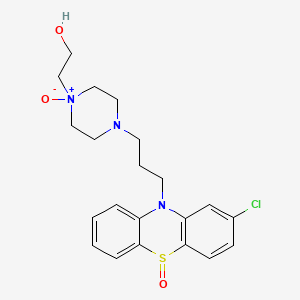
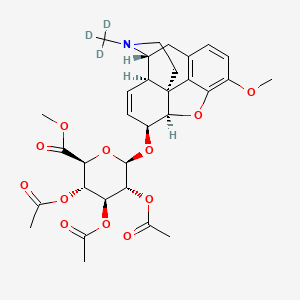
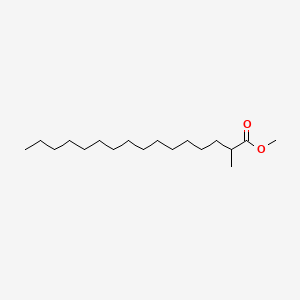
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B13423590.png)

